molecular formula C11H8BrF2NO2 B1409680 Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1805593-97-8

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1409680
CAS No.: 1805593-97-8
M. Wt: 304.09 g/mol
InChI Key: FYHRNESMZITPRP-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is a fluorinated aromatic ester with a bromo (Br) substituent at position 5, a cyano (CN) group at position 3, and a difluoromethyl (CF₂H) group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents. The difluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and cyano groups contribute to electronic modulation of the aromatic ring, influencing reactivity and binding interactions .

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-7(12)3-6(5-15)9(8)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRNESMZITPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups. One common method involves the bromination of ethyl 2-(difluoromethyl)benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to a cyanation reaction using a reagent like copper(I) cyanide under appropriate conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The presence of functional groups such as cyano and difluoromethyl can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Three structurally related compounds are analyzed (Table 1):

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate Not Provided C₁₁H₈BrF₂NO₃ 320 Br (5), CN (3), CF₂H (2) Ester, Br, CN, CF₂H
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate 1807073-86-4 C₁₂H₁₀BrF₂NO₂ 318 Br (2), CN (3), CF₂H (5) Phenylacetate ester, Br, CN, CF₂H
Ethyl 3-bromo-5-cyano-2-formylbenzoate 103859-96-7 C₁₁H₈BrNO₃ 282 Br (3), CN (5), CHO (2) Ester, Br, CN, Formyl (CHO)
Key Observations:

Substituent Positions :

  • The target compound and the phenylacetate analog (CAS 1807073-86-4) are positional isomers, differing in the placement of Br and CF₂H groups. This alters electronic distribution and steric interactions.
  • The formyl-containing analog (CAS 103859-96-7) lacks fluorine and replaces CF₂H with a reactive aldehyde (CHO), significantly impacting stability and lipophilicity.

The formyl group (CHO) in CAS 103859-96-7 is prone to oxidation, whereas the CF₂H group in the target compound offers metabolic resistance and enhanced hydrophobic interactions .

Physicochemical and Functional Properties

Lipophilicity and Solubility:
  • The CF₂H group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the formyl analog (logP ~1.5), improving membrane permeability but reducing aqueous solubility.
  • The phenylacetate analog’s CH₂ spacer may marginally enhance solubility in polar solvents due to increased flexibility.
Stability and Reactivity:
  • The difluoromethyl group stabilizes the target compound against oxidative degradation, whereas the formyl analog is susceptible to oxidation and nucleophilic attacks .
  • Bromine’s position (para in the target vs. meta in the formyl analog) influences resonance effects, modulating the electron-withdrawing impact of the cyano group.

Biological Activity

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is a synthetic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the bromine atom, cyano group, and difluoromethyl substituent, contribute to its biological activity and reactivity.

  • Chemical Formula : C10_{10}H6_{6}BrF2_2N1_1O2_2
  • Molecular Weight : Approximately 304.09 g/mol
  • Structural Features :
    • Bromine Atom : Enhances lipophilicity and biological interaction.
    • Cyano Group : Contributes to the compound's reactivity and potential biological effects.
    • Difluoromethyl Substituent : Increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This mechanism is crucial for its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 µg/mLInhibition of protein synthesis
Escherichia coli125 µg/mLDisruption of cell wall synthesis
Klebsiella pneumoniae15.6 µg/mLBactericidal action through nucleic acid inhibition

The compound has shown bactericidal effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies on pancreatic ductal adenocarcinoma (PDA) cells revealed that treatment with the compound significantly reduced cell migration and invasion without affecting overall cell viability .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which allow for the creation of various derivatives with enhanced or modified biological activities. Notable synthetic routes include:

  • Formation from Methyl 2-amino-5-bromobenzoate : Reacting with ethoxycarbonyl isothiocyanate.
  • Reduction Reactions : The cyano group can be converted into an amine, altering the compound's biological profile.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Future studies are expected to focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Understanding the detailed pathways through which the compound exerts its effects.
  • Development of Novel Derivatives : Aiming for improved potency and selectivity against specific disease targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
Reactant of Route 2
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Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate

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